3-(4-Pyridyl)propanamide

描述

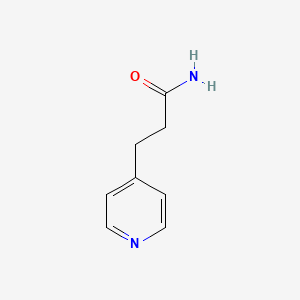

3-(4-Pyridyl)propanamide is a small organic molecule characterized by a propanamide backbone substituted at the terminal carbon with a 4-pyridyl group.

属性

IUPAC Name |

3-pyridin-4-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-8(11)2-1-7-3-5-10-6-4-7/h3-6H,1-2H2,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDCAFAKYCVBLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879134 | |

| Record name | 4-PYRIDINEPROPANEAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84200-07-7 | |

| Record name | 4-PYRIDINEPROPANEAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 3-(4-Pyridyl)propanamide can be synthesized through several methods. One common route involves the reaction of ethyl 3-pyridin-4-ylpropanoate with ammonia or an amine under suitable conditions . The reaction typically occurs in methanol and water, yielding the desired product with a good yield.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

化学反应分析

Types of Reactions: 3-(4-Pyridyl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives.

科学研究应用

3-(4-Pyridyl)propanamide has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 3-(4-Pyridyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

相似化合物的比较

Physicochemical Properties

3-[(4-Chlorophenyl)sulfonyl]-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]propanamide :

The sulfonyl group increases hydrophilicity and acidity (pKa ~1.5 for sulfonic acids), contrasting with 3-(4-Pyridyl)propanamide’s neutral pyridyl group. This impacts solubility and membrane permeability, critical for drug bioavailability .- 2-Amino-3-(4-hydroxyphenyl)propanamide (Tyrosinamide): As a tyrosine mimic, its primary amine and phenolic -OH groups enable participation in enzymatic catalysis, unlike this compound, which lacks such functional groups. This makes tyrosinamide more suitable for mimicking amino acid substrates .

Data Table: Key Properties of this compound and Analogs

Research Implications and Gaps

- Structural Optimization : The pyridyl group in this compound could be modified with electron-withdrawing groups (e.g., fluorine) to enhance metabolic stability, as seen in S-1 .

- Biological Screening: Limited data on this compound’s activity necessitate assays against targets like kinases or nuclear receptors, informed by analogs in and .

- Synthetic Efficiency : Lessons from high-yield routes (e.g., ) could streamline this compound production.

生物活性

3-(4-Pyridyl)propanamide, a compound characterized by its pyridine ring and amide functional group, has garnered attention in various fields of biological research. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.

This compound serves as an intermediate in synthesizing more complex organic molecules. Its structure allows for various chemical modifications, making it versatile in medicinal chemistry. The compound can be synthesized through several methods, often involving reactions that yield derivatives with enhanced biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It acts as a ligand in biochemical assays and has been shown to modulate enzyme activity, influencing various biological pathways. The precise mechanisms depend on the target and the context of its application.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies involving various bacterial strains, the compound demonstrated inhibitory effects, suggesting potential applications as an antimicrobial agent. For instance, it has been evaluated against Pseudomonas aeruginosa, showing binding affinity to regulatory proteins involved in bacterial virulence .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes. Notably, it has shown promising results in inhibiting urease activity, which is crucial for certain pathogenic bacteria. This inhibition could lead to therapeutic strategies targeting infections caused by urease-producing organisms .

Neuroprotective Properties

This compound is being investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Preliminary findings suggest that it may enhance neuronal survival under stress conditions, potentially offering a new avenue for treating disorders like Alzheimer's disease .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Study on Antimicrobial Activity : A study evaluated the compound's effectiveness against various pathogens, revealing a significant reduction in bacterial growth at specific concentrations. The IC50 values indicated strong antimicrobial potential compared to standard antibiotics .

- Urease Inhibition Study : In a comprehensive analysis of urease inhibitors, this compound was highlighted for its ability to reduce urease activity significantly, with statistical significance confirmed through ANOVA tests (p < 0.05) .

- Neuroprotective Effects : Research assessing the neuroprotective properties found that treatment with this compound improved outcomes in neuronal cultures exposed to oxidative stress, suggesting potential therapeutic applications in neurodegenerative conditions .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Type | Biological Activity | IC50 Value |

|---|---|---|---|

| This compound | Amide | Antimicrobial, Urease inhibition | Varies by study |

| N-(Pyridin-2-yl)amides | Amide | Moderate antibacterial activity | Varies by study |

| 3-Bromoimidazo[1,2-a]pyridines | Fused ring system | Different chemical properties and applications | Varies by study |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。